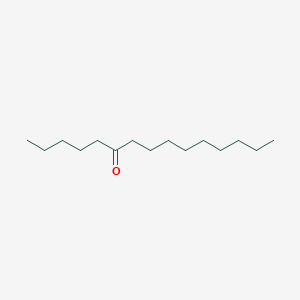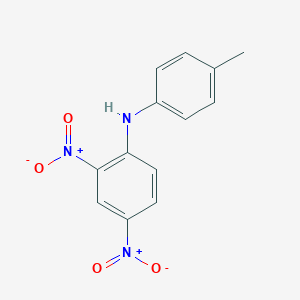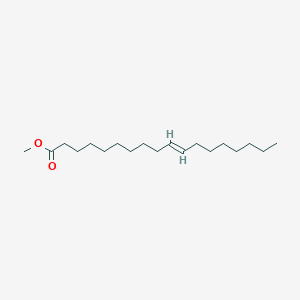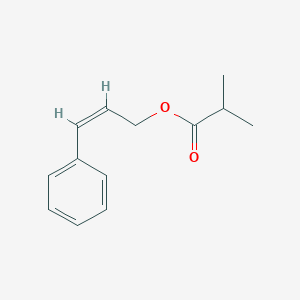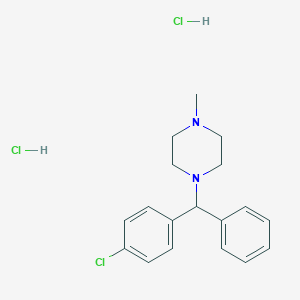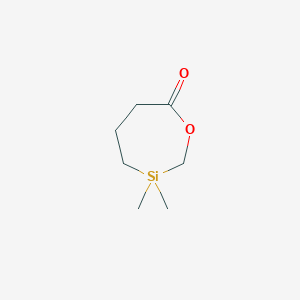
3,3-Dimethyl-1,3-oxasilepan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,3-oxasilepan-7-one is a cyclic compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as oxasilepine and is known for its unique structural features and potential applications in various scientific research fields.
Mechanism Of Action
The mechanism of action of 3,3-Dimethyl-1,3-oxasilepan-7-one is not well understood. However, studies have shown that it can act as a Lewis acid and participate in various chemical reactions. It can also form complexes with metal ions and act as a chiral ligand in asymmetric catalysis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,3-Dimethyl-1,3-oxasilepan-7-one. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals. It is not known to have any therapeutic effects in humans or animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,3-Dimethyl-1,3-oxasilepan-7-one is its ease of synthesis and availability. It can be easily synthesized in the laboratory and is commercially available from various chemical suppliers. However, one of the limitations of oxasilepine is its limited solubility in common organic solvents, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research related to 3,3-Dimethyl-1,3-oxasilepan-7-one. One area of interest is the development of new synthetic methods for oxasilepine and its derivatives. Another area of interest is the exploration of its potential applications in asymmetric catalysis and material science. Further studies are also needed to understand the mechanism of action and potential therapeutic effects of oxasilepine in humans and animals.
Conclusion:
In conclusion, 3,3-Dimethyl-1,3-oxasilepan-7-one is a cyclic compound with unique structural features and potential applications in various scientific research fields. Its ease of synthesis and availability make it a valuable building block for the synthesis of various organic compounds. However, more research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1,3-oxasilepan-7-one involves the reaction of 3-methyl-2-butanone with ethylene oxide in the presence of a strong base such as potassium hydroxide. The reaction results in the formation of oxasilepine as a white solid with a melting point of 63-65°C. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
3,3-Dimethyl-1,3-oxasilepan-7-one has potential applications in various scientific research fields such as organic synthesis, medicinal chemistry, and material science. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Oxasilepine has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In material science, oxasilepine has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties.
properties
CAS RN |
13716-53-5 |
|---|---|
Product Name |
3,3-Dimethyl-1,3-oxasilepan-7-one |
Molecular Formula |
C7H14O2Si |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-oxasilepan-7-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2)5-3-4-7(8)9-6-10/h3-6H2,1-2H3 |
InChI Key |
KOELEJVGMPHZOY-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)OC1)C |
Canonical SMILES |
C[Si]1(CCCC(=O)OC1)C |
synonyms |
3,3-Dimethyl-1,3-oxasilepan-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

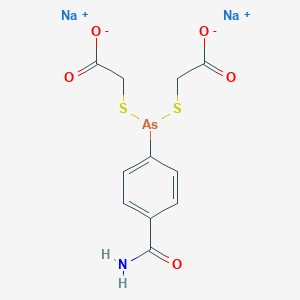

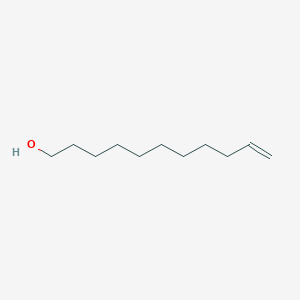
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
